

A Comparative Genomic Guide to (+)-Gamma-Cadinene Producing Organisms

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Compound of Interest

Compound Name: (+)-gamma-Cadinene

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This guide provides a comprehensive comparative analysis of organisms known to produce the sesquiterpene **(+)-gamma-cadinene**. This bicyclic hydrocarbon is a subject of increasing interest due to its potential pharmacological activities. Understanding the genomic and metabolic landscapes of its producers is crucial for harnessing its therapeutic potential, whether through direct extraction, metabolic engineering, or synthetic biology approaches.

Organism Comparison and Performance

The production of **(+)-gamma-cadinene** has been identified in a diverse range of organisms, primarily in fungi and plants. This section compares the known producers and provides available data on their performance. Direct quantitative comparisons of **(+)-gamma-cadinene** yield are scarce in the literature; therefore, data on related sesquiterpenes and downstream products are included to provide a comparative context.

Table 1: Comparison of **(+)-Gamma-Cadinene** Producing Organisms and Heterologous Host Performance

Organism/System	Type	Product Measured	Yield/Content	Key Considerations
Ganoderma lucidum	Fungus (Basidiomycete)	γ -Cadinene	Relative yield varies by synthase expressed in E. coli[1]	A well-studied medicinal mushroom with a complex secondary metabolism. Production is linked to specific γ -cadinene synthase genes. [1] Difficult to culture under laboratory conditions.[1]
Gossypium arboreum (Cotton)	Plant	(+)- δ -Cadinene and downstream sesquiterpene aldehydes	Accumulation of sesquiterpene aldehydes is developmentally regulated and induced by elicitors.[2][3][4]	Production is part of the plant's defense mechanism.[3] The (+)- δ -cadinene synthase is encoded by a complex gene family.[2][3][5]

Escherichia coli (Engineered)	Bacterium	γ -Cadinene (from Ganoderma synthases)	Relative yield is 6.08-fold higher with Suifus1_441513 synthase compared to Dicsq1_63165. [1]	Production relies on heterologous expression of a γ -cadinene synthase and often the co-expression of the mevalonate (MVA) pathway.
Escherichia coli (Engineered)	Bacterium	(-)-Patchoulol (a related sesquiterpene)	40.2 mg/L [6]	Provides a benchmark for achievable sesquiterpene yields in E. coli through fed-batch fermentation.
Escherichia coli (Engineered)	Bacterium	(+)- δ -Cadinol (a related sesquiterpenoid)	Up to 395 mg/L	Demonstrates the potential for high-yield production of cadinane-type sesquiterpenoids in a microbial host.

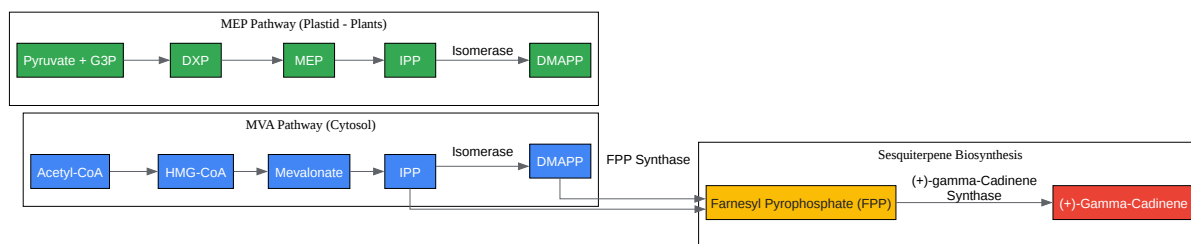
Biosynthesis of (+)-Gamma-Cadinene

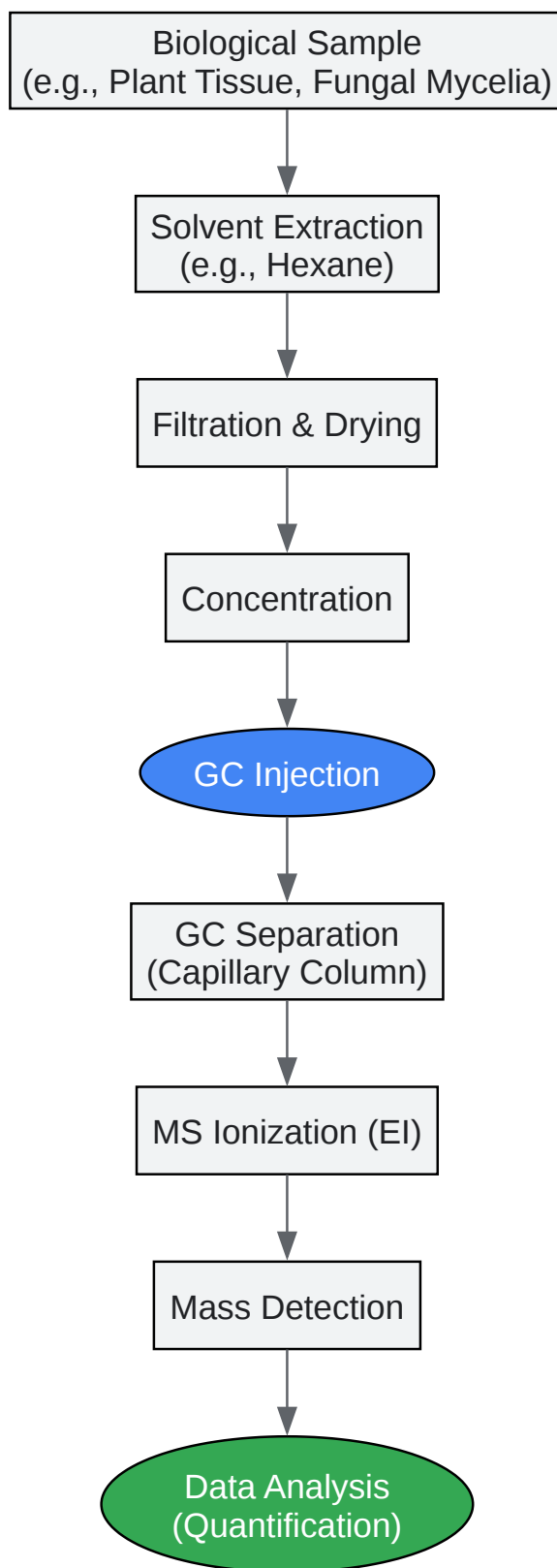
The biosynthesis of **(+)-gamma-cadinene**, a C15 sesquiterpene, originates from the central isoprenoid pathway. In both fungi and plants, the biosynthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can occur via two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

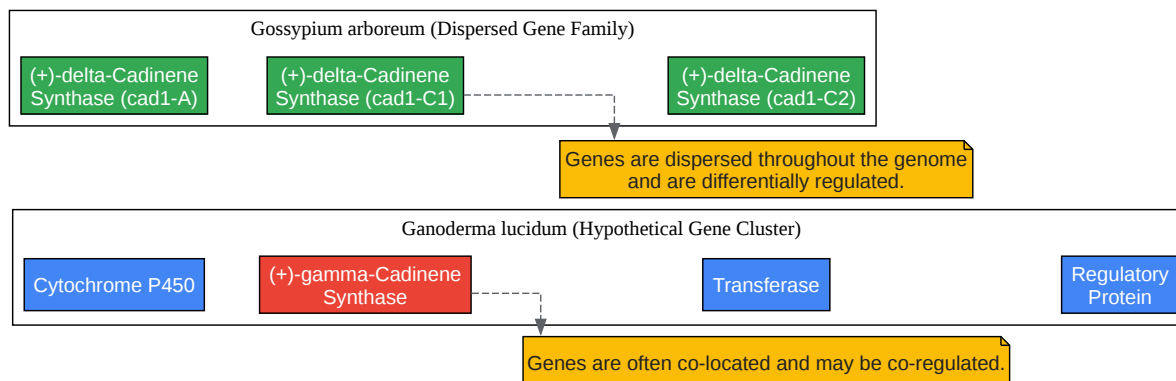
- Fungi, such as *Ganoderma lucidum*, exclusively utilize the cytosolic MVA pathway.

- Plants, like *Gossypium arboreum*, possess both the cytosolic MVA pathway and the plastidial MEP pathway. Sesquiterpene biosynthesis in plants primarily utilizes FPP derived from the cytosolic MVA pathway.

Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the direct precursor to **(+)-gamma-cadinene**. The final and committing step is the cyclization of FPP, catalyzed by the enzyme **(+)-gamma-cadinene** synthase.







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